molecular formula C16H19N3O2S B2695279 3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE CAS No. 1448132-75-9

3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE

Cat. No.: B2695279
CAS No.: 1448132-75-9
M. Wt: 317.41
InChI Key: XYLLTYICHIEJOW-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Piperidine Hybrid Compounds

The integration of thiazole and piperidine motifs in drug discovery traces its origins to the mid-20th century, when the Hantzsch thiazole synthesis enabled systematic exploration of five-membered sulfur-nitrogen heterocycles. Early applications focused on antimicrobial agents, but the discovery of piperidine’s conformational flexibility in binding G protein-coupled receptors (GPCRs) catalyzed interest in hybrid architectures. A pivotal advancement occurred in the 2010s with high-throughput screening campaigns by the Vanderbilt Center for Neuroscience Drug Discovery, which identified 4-methoxy-3-(piperidin-4-yl) benzamides as potent inhibitors of the presynaptic choline transporter (CHT). This work established the pharmacological viability of the thiazole-piperidine-benzamide triad, directly informing the design of 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide.

Structural evolution followed three phases: (1) initial exploration of simple thiazole-piperidine conjugates in the 1990s, (2) optimization of benzamide substituents for blood-brain barrier penetration in the 2000s, and (3) contemporary hybridization strategies combining computational docking with fragment-based growth. The compound’s methoxy group at the benzamide 3-position reflects lessons from structure-activity relationship (SAR) studies showing enhanced CHT affinity compared to para-substituted analogs.

Significance in Medicinal Chemistry Research

Thiazole-piperidine hybrids occupy a privileged chemical space due to their dual capacity for target engagement and pharmacokinetic optimization. The thiazole ring provides:

  • Hydrogen-bonding capacity via the N3 atom and C2 sulfur
  • Metabolic stability through resistance to cytochrome P450 oxidation
  • π-Stacking surfaces for aromatic interactions in binding pockets

Concurrently, the piperidine moiety introduces:

  • Conformational restraint to preorganize the molecule for target binding
  • Basic nitrogen for salt bridge formation with aspartate/glutamate residues
  • Stereochemical complexity enabling enantioselective interactions

In the case of 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide, these features synergize to create a multimodal pharmacophore. The benzamide group orients the molecule in hydrophobic pockets, while the thiazole-piperidine linkage positions the basic nitrogen for ionic interactions. This design paradigm has proven adaptable across target classes, with analogs showing activity against P-glycoprotein, kinase enzymes, and microbial efflux pumps.

Structural Classification Within Benzamide-Thiazole Derivatives

The compound belongs to the 3-methoxybenzamide subclass of thiazole-piperidine hybrids, distinguished by three key structural features:

  • Benzamide Core : The N-benzoyl group provides a planar aromatic surface for van der Waals interactions. Methoxy substitution at C3 enhances electron density at the carbonyl oxygen, strengthening hydrogen bonds with target proteins compared to unsubstituted analogs.

  • Piperidine-Thiazole Linker : The 4-aminopiperidine fragment connects the benzamide to the thiazole ring through an amide bond. X-ray crystallography of related compounds shows this spacer adopts a chair conformation, positioning the thiazole nitrogen for hydrogen bonding.

  • Thiazole Pharmacophore : The 1,3-thiazol-2-yl group serves as a bioisostere for pyridine and pyrimidine rings, offering improved solubility while maintaining aromatic stacking potential. Quantum mechanical calculations indicate the thiazole sulfur participates in charge-transfer complexes with tyrosine residues.

Comparative analysis with prototypical benzamide-thiazole derivatives reveals critical differences:

Structural Feature 3-Methoxy Derivative 4-Methoxy Analogs Unsubstituted Benzamides
Methoxy Position C3 ortho to amide C4 para to amide Absent
Piperidine Substitution N1-thiazol-2-yl N1-alkyl/aryl N1-H
logP 2.1 (calculated) 2.4–3.0 1.8–2.3
CHT IC50 240 nM (low choline) 100–500 nM >1 μM

This structural profile positions the compound as a mid-polarity CHT inhibitor with optimized substitution patterns for both potency and brain penetrance.

Pharmacological Relevance of the Thiazole-Piperidine Scaffold

The thiazole-piperidine scaffold demonstrates remarkable pharmacological versatility, with documented activities spanning:

  • Neurotransmitter Transporter Modulation : CHT inhibition remains the most characterized activity, where the scaffold’s basic nitrogen interacts with aspartate 434 in the human CHT extracellular vestibule. Molecular dynamics simulations show the thiazole sulfur forms a 3.1 Å contact with tyrosine 335, stabilizing the occluded transporter conformation.

  • Antimicrobial Action : Structural analogs with 4,4-difluorocyclohexyl C-termini exhibit P-glycoprotein (P-gp) ATPase inhibition (IC50 0.5–2.5 μM), disrupting microbial efflux mechanisms. The scaffold’s rigidity prevents conformational changes required for substrate translocation.

  • Kinase Inhibition : Hybridization with pyrazoline fragments yields compounds showing 78–92% inhibition of EGFR kinase at 10 μM, attributed to the thiazole’s capacity to chelate Mg²+ ions in the ATP-binding pocket.

Key SAR insights include:

  • Piperidine N-Substitution : Thiazole-2-yl substitution (as in the subject compound) increases CHT affinity 5-fold over N-methyl analogs, likely due to additional π-cation interactions.
  • Benzamide Methoxy Position : C3 substitution improves metabolic stability compared to C4 analogs, reducing CYP3A4-mediated demethylation by 40% in microsomal assays.
  • Thiazole Modification : Replacement with isoxazole diminishes CHT potency but enhances P-gp inhibition, illustrating target-dependent bioisosteric preferences.

Ongoing research exploits this scaffold’s modularity through late-stage diversification. Recent work couples the piperidine nitrogen with triazole rings via click chemistry, generating libraries with picomolar affinities for serotonin transporters. Such efforts underscore the compound’s role as a versatile template in CNS drug discovery.

Properties

IUPAC Name

3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-14-4-2-3-12(11-14)15(20)18-13-5-8-19(9-6-13)16-17-7-10-22-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLLTYICHIEJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The piperidine ring is often prepared via hydrogenation of pyridine derivatives .

The final step involves the coupling of the thiazole and piperidine intermediates with the benzamide core. This is typically achieved through a nucleophilic substitution reaction, where the amine group of the piperidine attacks the carbonyl carbon of the benzamide, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Amide Hydrolysis and Stability

The benzamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for prodrug activation or metabolite formation.

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis6M HCl, reflux, 6–8 hours 3-Methoxybenzoic acid + Thiazole-piperidine amineComplete cleavage observed at elevated temperatures
Basic Hydrolysis2M NaOH, 80°C, 4 hours3-Methoxybenzoate salt + Corresponding amineSlower kinetics compared to acidic conditions

Structural Insights :

  • The electron-donating methoxy group at the 3-position slightly stabilizes the amide bond, delaying hydrolysis relative to unsubstituted benzamides.

  • Piperidine-thiazole moiety remains intact during hydrolysis, confirmed via LC-MS analysis .

Thiazole Ring Functionalization

The 1,3-thiazol-2-yl group participates in electrophilic substitutions and coordination reactions.

Electrophilic Aromatic Substitution

Reaction Reagents Position Product Yield
BrominationBr₂, FeBr₃, CH₂Cl₂ C-55-Bromo-thiazole derivative62%
NitrationHNO₃, H₂SO₄, 0°C C-55-Nitro-thiazole derivative48%

Mechanistic Notes :

  • Electron-deficient thiazole ring directs electrophiles to the C-5 position .

  • Steric hindrance from the piperidine group reduces reactivity at C-4 .

Metal Coordination

The thiazole sulfur acts as a ligand for transition metals:

text
[CuCl₂(3-Methoxy-N-(thiazole-piperidine)benzamide)] → Blue complex (λmax = 610 nm) [5]
  • Stability constants (log K): Cu²⁺ (4.2) > Zn²⁺ (3.8)

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation and acylation:

Reaction Reagents Product Application
N-AlkylationCH₃I, K₂CO₃, DMF Quaternary ammonium derivativeEnhanced water solubility
N-AcylationAcCl, Et₃N, CH₂Cl₂Acetylated piperidineProdrug synthesis

Kinetics :

  • Alkylation proceeds faster in polar aprotic solvents (DMF > MeCN) .

Benzene Ring Derivatization

The 3-methoxybenzamide aromatic system undergoes directed ortho-metalation:

Reaction Conditions Product Regioselectivity
LithiationLDA, THF, -78°C2-Lithio-3-methoxybenzamideOrtho to methoxy group
Quenching with D₂OD₂O, -78°C → RT2-Deutero-3-methoxybenzamide>95% isotopic incorporation

Cross-Coupling Reactions

The thiazole-piperidine moiety enables Suzuki-Miyaura couplings:

Reaction Catalyst Boronic Acid Yield
C-5 Thiazole ArylationPd(PPh₃)₄, K₂CO₃ 4-Methoxyphenylboronic acid71%

Limitations :

  • Coupling efficiency decreases with electron-rich aryl boronic acids .

Stability Under Physiological Conditions

Critical for pharmacokinetic profiling:

Condition pH Temperature Degradation Pathway Half-Life
Simulated Gastric1.237°CAmide hydrolysis2.3 hours
Simulated Intestinal6.837°COxidative thiazole ring opening8.7 hours

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide is utilized as a precursor for synthesizing complex organic molecules. Its ability to form heterocycles makes it valuable in developing new chemical entities.

Table 1: Synthetic Routes Involving 3-Methoxy-N-[1-(1,3-Thiazol-2-Yl)Piperidin-4-Yl]Benzamide

StepReaction TypeDescription
1Thiazole FormationCondensation of thioamide with α-halo ketone under acidic conditions.
2Trifluoromethyl IntroductionNucleophilic substitution using trifluoromethyl iodide.
3Piperidine SynthesisCyclization of amine precursors under basic conditions.
4Final CouplingCoupling thiazole-piperidine intermediate with methoxypropionyl chloride.

Biology

The compound serves as a probe in biochemical assays to study protein-ligand interactions due to its distinct structural features. Its ability to selectively bind to specific proteins allows researchers to investigate mechanisms underlying various biological processes.

Case Study: Protein-Ligand Interaction Studies
Research has demonstrated that derivatives of this compound can effectively inhibit specific kinases involved in disease pathways, showcasing its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide is being investigated for its therapeutic effects against cancer and inflammatory diseases. Its interaction with protein targets suggests that it may modulate critical pathways involved in these conditions.

Table 2: Therapeutic Potential of the Compound

ConditionMechanism of ActionReference
CancerInhibition of tumor growth via kinase modulation
InflammationAnti-inflammatory properties through cytokine regulation

Industry

This compound is also employed in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility allows for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets . The piperidine ring enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituents on Benzamide Heterocyclic Group Molecular Weight (g/mol) Notable Features/Applications
3-Methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide 3-Methoxy 1,3-Thiazol-2-yl - Piperidine core, potential CNS targeting
3,4-Dimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide 3,4-Dimethoxy Imidazo[2,1-b]thiazol-6-yl - Piperazine linker, biochemical reagent
N-[2-[4-(2-Methoxyphenyl)piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide 4-Trimethylstannyl Pyridin-2-yl 579.312 Tin-containing, radiopharmaceutical potential
N-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4-nitro-N-(pyridin-2-yl)benzamide 4-Nitro Pyridin-2-yl 461.51 Nitro group, high density (1.277 g/cm³)

Key Observations

Substituent Effects: The 3-methoxy group in the target compound may enhance lipophilicity compared to the 4-nitro analog , which introduces polar character. The 3,4-dimethoxy analog likely exhibits higher solubility due to additional oxygen atoms.

The imidazo[2,1-b]thiazole in introduces a fused heterocycle, possibly increasing rigidity and receptor affinity.

Physicochemical Properties :

  • The 4-nitro analog has a predicted density of 1.277 g/cm³ and pKa of 6.67, indicating moderate acidity, whereas the stannyl derivative has a higher molecular weight (579.312 g/mol) due to tin incorporation.

Implications for Research and Development

  • Synthetic Versatility : The benzamide scaffold allows modular substitution, enabling optimization of pharmacokinetic properties. For instance, the thiazole group in the target compound could be tailored for improved blood-brain barrier penetration.
  • Analytical Techniques : Structural studies of these compounds likely employ SHELX-based crystallography for conformational analysis .

Biological Activity

3-Methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a methoxy group, a benzamide moiety, and a piperidine ring substituted with a thiazole group. Its molecular formula is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S with a molecular weight of approximately 336.42 g/mol. The presence of the thiazole and piperidine rings suggests potential interactions with various biological targets.

Research indicates that compounds containing thiazole and piperidine structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Many thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism typically involves the modulation of signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Properties : Thiazole-containing compounds have shown promise in combating bacterial infections by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Neurological Effects : Some studies suggest that piperidine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

A study published in Cancer Letters explored the effects of related benzamide derivatives on breast cancer cells. The results demonstrated that these compounds could effectively inhibit cell proliferation through the downregulation of key proteins involved in the cell cycle and apoptosis pathways .

CompoundCell LineIC50 (µM)Mechanism
YH-9SK-BR-35.2EGFR/HER-2 inhibition
YH-10MCF-78.4Apoptosis induction

Antimicrobial Activity

In another study focusing on thiazole derivatives, compounds were evaluated for their antibacterial properties against various strains of bacteria. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)
ZY-1Staphylococcus aureus12.5
ZY-2Escherichia coli25

Case Studies

  • Breast Cancer Treatment : A clinical trial investigated the efficacy of a benzamide derivative similar to 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide in patients with HER2-positive breast cancer. Results showed improved progression-free survival compared to standard therapies .
  • Antimicrobial Efficacy : A laboratory study tested various thiazole derivatives against multi-drug resistant bacterial strains. The compound exhibited a potent inhibitory effect, highlighting its potential as a scaffold for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for 3-Methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, nucleophilic substitution, and purification via column chromatography. For example:

Piperidine-thiazole coupling : React 1,3-thiazole-2-amine with a piperidin-4-yl precursor under reflux conditions in tetrahydrofuran (THF) with pyridine as a base (12 hours, 80°C) .

Benzamide formation : Introduce the 3-methoxybenzoyl group via an amidation reaction using coupling agents like HATU or DCC in dichloromethane (DCM).

Purification : Use column chromatography (eluent: chloroform:methanol = 3:1 v/v) followed by crystallization from diethyl ether .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsTimeYield
1THF, pyridine, reflux12h~60%
2DCM, HATU, DIPEA24h~75%
3Column chromatography-85-90% purity

Q. Which analytical techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and piperidine-thiazole linkage. Example peaks: δ 2.31 (piperidine CH₂), 7.48 (aromatic protons) .
  • HPLC : For purity assessment (e.g., C18 column, acetonitrile/water gradient).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode).

Q. Table 2: Analytical Parameters

TechniquePurposeExample Parameters
1H^1H-NMRStructural confirmation400 MHz, CDCl₃, δ 2.31–8.68
HPLCPurity checkC18, 70:30 ACN/H₂O, 1 mL/min
HRMSMolecular ion validationESI+, m/z calc. 372.15

Advanced Research Questions

Q. How can computational methods aid in understanding the compound's interactions?

Methodological Answer: Density Functional Theory (DFT) studies can predict electronic properties, binding affinities, and reactive sites. For example:

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
  • DFT optimization : Calculate HOMO-LUMO gaps to assess redox potential (B3LYP/6-31G* basis set) .
  • Solvent effects : Use COSMO-RS to model solvation dynamics in biological environments .

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting) require:

Cross-validation : Compare with analogous compounds (e.g., piperidine-thiazole derivatives) .

Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in piperidine).

X-ray crystallography : Resolve ambiguity via crystal structure determination (e.g., CCDC deposition) .

Theoretical modeling : Overlay DFT-calculated spectra with experimental data .

Q. What experimental design considerations are critical for studying its biological activity?

Methodological Answer:

  • In vitro assays : Use randomized block designs (e.g., split-plot for dose-response studies) .
  • Control groups : Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays).
  • Long-term stability : Monitor compound degradation under physiological conditions (pH 7.4, 37°C) .

Q. Table 3: Example Biological Assay Design

ParameterDetails
Cell linesHEK293, HepG2
Dose range1 nM–100 µM
Incubation time24–72h
Replicatesn = 4, 5 plants/group

Q. How to integrate theoretical frameworks into mechanistic studies of this compound?

Methodological Answer:

  • Conceptual alignment : Link reactivity to frontier molecular orbital theory (e.g., nucleophilic attack at electrophilic sites) .
  • Kinetic modeling : Apply steady-state approximations to reaction mechanisms (e.g., Michaelis-Menten for enzyme inhibition).
  • Systems biology : Map interactions using network pharmacology to predict off-target effects .

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